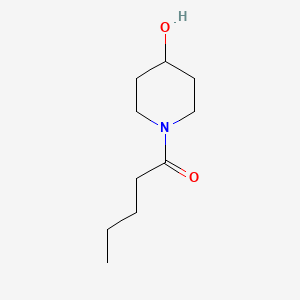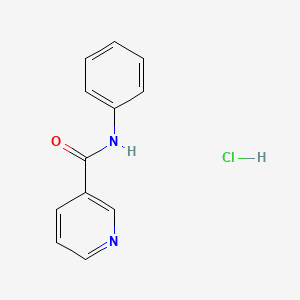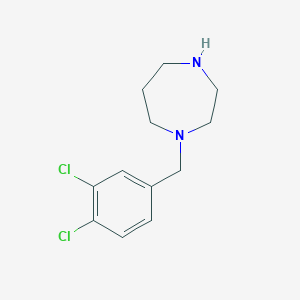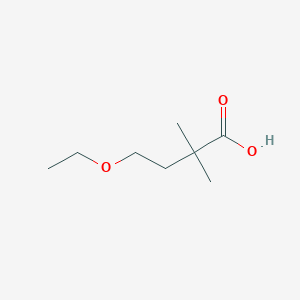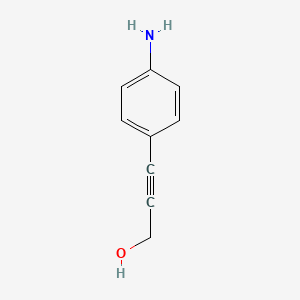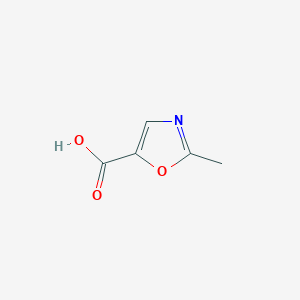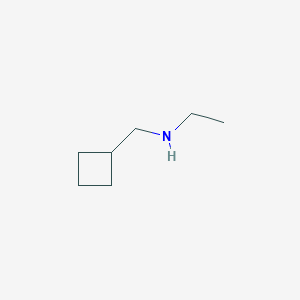
3-Phenylazepane
Übersicht
Beschreibung
3-Phenylazepane is a compound with the CAS Number: 676495-73-1 . It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed of a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of the azepane ring, which is a part of this compound, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These methods have gained significant interest and represent a continuous challenge for synthetic organic chemists .Molecular Structure Analysis
The molecular weight of this compound is 175.27 g/mol . Its IUPAC name is this compound and its InChI code is 1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 .Chemical Reactions Analysis
The azepane-based compounds, including this compound, continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are 175.136099547 g/mol . The topological polar surface area is 12 Ų .Wissenschaftliche Forschungsanwendungen
Metabolic Engineering in Microbial Cell Factories
- Application : Metabolic engineering of Escherichia coli for the production of 3-phenylpropanol, a compound related to 3-Phenylazepane, is a significant breakthrough. This process involves designing a novel biosynthetic pathway extending from l-phenylalanine. It demonstrates the potential of using engineered microbial cell factories for sustainable chemical production, replacing petroleum-based processes. The achievement in E. coli, producing 847.97 mg/L of 3-phenylpropanol, highlights the feasibility and industrial potential of this approach (Liu et al., 2021).
Neurobiological Research
- Application : Phenyltropane analogs of cocaine, including compounds structurally related to this compound, are valuable for studying mechanisms of neurotransmitter transporters and psychostimulant drugs. These analogs are also explored for potential substitute medications in psychostimulant abuse. Comparative studies across species have revealed little pharmacologic difference, suggesting the utility of these compounds in neurobiological research (Kuhar et al., 1999).
Synthesis and Characterization in Drug Development
- Application : The synthesis and characterization of compounds like this compound are critical in drug development, especially in understanding the structural aspects and differentiation of isomers. This approach is fundamental in deciphering the identity of new psychoactive substances appearing in the drug market (McLaughlin et al., 2017).
Vapor-Phase Catalytic Synthesis
- Application : Vapor-phase catalytic synthesis represents a significant method in chemical manufacturing, as demonstrated by the synthesis of 1-Phenylazepane from aniline and 1,6-Hexanediol. This method, involving CoO/SiO2-Al2O3 catalysts, indicates the potential for efficient and scalable production of related compounds, including this compound (Qi, 2011).
Wirkmechanismus
Target of Action
3-Phenylazepane, a derivative of Meptazinol, is known to have a dual pharmacological activity towards both the sigma (σ) receptor and the μ-opioid receptor . The σ receptor is involved in the modulation of neurosteroids, while the μ-opioid receptor plays a crucial role in pain relief.
Mode of Action
This compound acts as a partial μ-opioid receptor agonist. Its mixed agonist/antagonist activity affords it a lower risk of dependence and abuse than full μ agonists like morphine . The compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that this compound might interact with similar pathways.
Pharmacokinetics
It’s known that similar compounds, such as meptazinol, have a peak analgesic effect seen within 30–60 minutes and lasts about 3–4 hours .
Action Environment
It’s known that the degradation process of similar compounds can be adapted to fluctuating oxygen conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Phenylazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sigma (σ) receptors and μ-opioid receptors, which are crucial in pain modulation and other neurological processes . The nature of these interactions involves binding to the receptor sites, which can lead to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in pain pathways, thereby altering the cellular response to pain stimuli . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, its interaction with sigma (σ) receptors involves binding to the receptor’s ligand-binding domain, leading to changes in receptor conformation and function . This binding can result in downstream effects such as altered gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief, without significant adverse effects. At higher doses, toxic or adverse effects can occur, including alterations in normal cellular function and potential toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo biotransformation by liver enzymes, leading to the formation of metabolites that can be excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.
Eigenschaften
IUPAC Name |
3-phenylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVWGRIEDLUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676495-73-1 | |
| Record name | 3-phenylazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



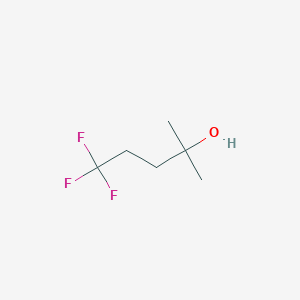
![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)
![Hexahydro-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B1371440.png)
